Cas no 4684-12-2 (1-Naphthalenamine,4-chloro-)

1-Naphthalenamine,4-chloro- 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenamine,4-chloro-

- 1-Amino-4-chloronaphthalene

- 1,4-chloronaphthylamine

- 4-chloro-[1]naphthylamine

- 4-chloro-1-aminonaphthalene

- 4-chloro-1-naphthalamine

- 4-chloro-1-naphthalenamine

- 4-Chloro-1-naphthylamine

- 4-Chloronaphthylamine

- 4-Cholo-1-naphthylamine

- ACMC-1AOYQ

- NSC60276

- ST075443

- H7ZV8MGN7M

- BS-22679

- 4-chloronaphthalen-1-amine

- 1-Naphthalenamine, 4-chloro-

- FT-0635392

- A12545

- DTXSID40196956

- NS00047416

- SCHEMBL1024142

- CS-0158106

- AC-27712

- NSC 60276

- 1-Amino-4-chloronaphthalene, 98%

- 4684-12-2

- 1-Naphthylamine, 4-chloro-

- MFCD00004024

- AKOS015894716

- NSC-60276

- EINECS 225-138-0

- SY300237

- STL195346

- DB-008039

-

- MDL: MFCD00004024

- インチ: InChI=1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2

- InChIKey: DEPDZGNUVOAZCW-UHFFFAOYSA-N

- SMILES: C=1(C=CC(=C2C=CC=CC12)Cl)N

計算された属性

- 精确分子量: 200.04094

- 同位素质量: 177.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- トポロジー分子極性表面積: 26

- XLogP3: 3.4

じっけんとくせい

- Color/Form: むらさきふんまつ

- 密度みつど: 1.289

- ゆうかいてん: 98-100 °C (lit.)

- Boiling Point: 338.4°Cat760mmHg

- フラッシュポイント: 158.4°C

- Refractive Index: 1.712

- PSA: 17.3

- Solubility: 未確定

1-Naphthalenamine,4-chloro- Security Information

-

Symbol:

- Signal Word:Warning

- 危害声明: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

-

危険物標識:

- Risk Phrases:36/37/38

1-Naphthalenamine,4-chloro- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI966-1g |

1-Naphthalenamine,4-chloro- |

4684-12-2 | 97% | 1g |

566.0CNY | 2021-07-14 | |

| abcr | AB381293-5 g |

4-Chloronaphthalen-1-amine; . |

4684-12-2 | 5g |

€302.40 | 2023-04-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI966-200mg |

1-Naphthalenamine,4-chloro- |

4684-12-2 | 97% | 200mg |

167.0CNY | 2021-07-14 | |

| Chemenu | CM141148-5g |

4-Chloronaphthalen-1-amine |

4684-12-2 | 97% | 5g |

$208 | 2024-07-16 | |

| abcr | AB381293-5g |

4-Chloronaphthalen-1-amine; . |

4684-12-2 | 5g |

€297.90 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228746-5g |

4-Chloronaphthalen-1-amine |

4684-12-2 | 97% | 5g |

¥1080.00 | 2024-05-12 | |

| A2B Chem LLC | AB57828-1g |

1-Amino-4-chloronaphthalene |

4684-12-2 | 95% | 1g |

$33.00 | 2024-04-20 | |

| A2B Chem LLC | AB57828-25g |

1-Amino-4-chloronaphthalene |

4684-12-2 | 97% | 25g |

$380.00 | 2024-04-20 | |

| Aaron | AR003EMO-1g |

1-Amino-4-chloronaphthalene |

4684-12-2 | 95% | 1g |

$21.00 | 2025-01-22 | |

| Aaron | AR003EMO-5g |

1-Amino-4-chloronaphthalene |

4684-12-2 | 98% | 5g |

$92.00 | 2025-02-25 |

1-Naphthalenamine,4-chloro- 関連文献

-

Hamid Reza Khavasi,Sima Kavand Dalton Trans. 2016 45 10761

-

Kengo Suzuki,Attila Demeter,Wolfgang Kühnle,Erich Tauer,Klaas A. Zachariasse,Seiji Tobita,Haruo Shizuka Phys. Chem. Chem. Phys. 2000 2 981

-

4. Molecular polarisability. The dipole moments and Molar Kerr constants of the dinitrobenzenesK. E. Calderbank,R. J. W. Le Fèvre,G. L. D. Ritchie J. Chem. Soc. B 1968 503

-

Zhongwei Zhu,Alexander M. Genaev,George E. Salnikov,Konstantin Yu. Koltunov Org. Biomol. Chem. 2018 16 9129

-

Kevin Blann,Annette Bollmann,Gavin M. Brown,John T. Dixon,Mark R. J. Elsegood,Christopher R. Raw,Martin B. Smith,Kenny Tenza,J. Alexander Willemse,Pumza Zweni Dalton Trans. 2021 50 4345

-

7. 234. The isolation of the hitherto unknown anti-diazosulphonates in the naphthalene series, with improved preparations of 2- and 4-nitro- and 4-chloro-1-naphthylamineHerbert H. Hodgson,Donald Bailey J. Chem. Soc. 1948 1183

-

8. 162. The preparation of symmetrical azo-compounds, the positional influence of the nitro-group on the decomposition of nitronaphthalenediazonium sulphates by cuprous hydroxide, and an improved method for the production of 2-nitronaphthaleneHerbert H. Hodgson,Eric Leich,Gerald Turner J. Chem. Soc. 1942 744

-

Ken-ichi Fujita,Maki Owaki,Ryohei Yamaguchi Chem. Commun. 2002 2964

-

Hamid Reza Khavasi,Sima Kavand CrystEngComm 2016 18 4760

1-Naphthalenamine,4-chloro-に関する追加情報

Introduction to 1-Naphthalenamine,4-chloro (CAS No. 4684-12-2)

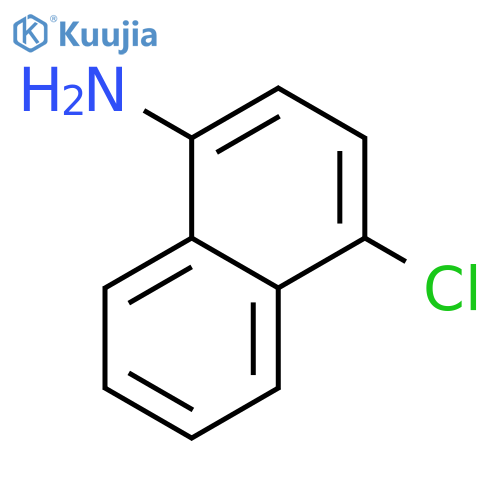

1-Naphthalenamine,4-chloro, with the chemical formula C10H7NCl, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered considerable attention due to its versatile applications in synthetic chemistry and its potential in drug development. The presence of both a chloro substituent and an amine group makes it a valuable intermediate for various chemical transformations, enabling the synthesis of more complex molecules.

The compound is characterized by its molecular structure, which consists of a naphthalene core substituted at the 4-position with a chlorine atom and an amine group at the 1-position. This specific arrangement imparts unique reactivity, making it a useful building block in medicinal chemistry. The chloro group enhances electrophilic substitution reactions, while the amine functionality allows for nucleophilic additions and condensation reactions. These properties have been leveraged in recent studies to develop novel therapeutic agents.

In recent years, 1-Naphthalenamine,4-chloro has been explored as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop new analogs of antitumor agents. The chloro-substituted naphthalene ring system is particularly interesting because it can be further functionalized to create molecules with enhanced binding affinity to biological targets. One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Naphthalenamine,4-chloro exhibit promising activity against certain kinases involved in cancer progression.

The amine group in 1-Naphthalenamine,4-chloro also plays a crucial role in its reactivity. It can participate in hydrogen bonding interactions, which are essential for drug-receptor binding. This feature has been exploited in the design of small-molecule inhibitors targeting protein-protein interactions. A recent publication in Chemical Biology described the use of 1-Naphthalenamine,4-chloro as a scaffold for developing compounds that modulate protein function by interfering with their ability to interact with other cellular components.

Furthermore, the compound's stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes. Its ability to undergo selective functionalization without significant degradation has been highlighted in several synthetic protocols. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at different positions on the naphthalene ring, expanding the library of possible derivatives.

The pharmaceutical industry has also shown interest in 1-Naphthalenamine,4-chloro due to its potential as an intermediate for antiviral and antibacterial agents. The structural motif present in this compound is reminiscent of known pharmacophores that exhibit biological activity. Researchers have hypothesized that by modifying the chlorine and amine substituents, new compounds with improved efficacy and reduced toxicity could be developed.

In conclusion, 1-Naphthalenamine,4-chloro (CAS No. 4684-12-2) is a versatile and valuable compound with numerous applications in synthetic chemistry and drug discovery. Its unique structural features enable it to serve as a precursor for a wide range of bioactive molecules. Recent advancements in medicinal chemistry have underscored its importance as a scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in the chemical and pharmaceutical industries is likely to grow.

4684-12-2 (1-Naphthalenamine,4-chloro-) Related Products

- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)

- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)

- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)

- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)

- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)